molecular formula C22H21N3O7S B4166783 4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(3-nitrophenyl)benzamide

4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]-N-(3-nitrophenyl)benzamide

Cat. No.: B4166783
M. Wt: 471.5 g/mol
InChI Key: YCVNNZWZLKGDNH-UHFFFAOYSA-N
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Description

The compound “4-[(3,4-dimethoxyphenyl)sulfonylamino]-N-(3-nitrophenyl)benzamide” is a complex organic molecule. It contains several functional groups including a benzamide, a sulfonyl group, a nitro group, and methoxy groups. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it likely involves several steps to introduce the various functional groups. The sulfonyl group could be introduced through a sulfonation reaction, while the nitro group could be added through a nitration reaction. The methoxy groups could be added through a methylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would likely form a planar structure due to the conjugation of the amide group with the benzene ring. The sulfonyl group would likely add some steric bulk to the molecule, while the nitro group could potentially introduce some polarity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the nitro group could undergo reduction to form an amine, while the sulfonyl group could potentially undergo a variety of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of several functional groups. For example, the nitro group could increase the compound’s reactivity and polarity, while the sulfonyl group could potentially increase its acidity .

Future Directions

The potential uses for this compound could be vast, given the variety of functional groups it contains. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in materials science .

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-24(33(29,30)19-11-12-20(31-2)21(14-19)32-3)17-9-7-15(8-10-17)22(26)23-16-5-4-6-18(13-16)25(27)28/h4-14H,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVNNZWZLKGDNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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